molecular formula C9H6F2O2 B2785354 3-(2,2-Difluoroethenyl)benzoic acid CAS No. 2287315-95-9

3-(2,2-Difluoroethenyl)benzoic acid

Cat. No.: B2785354
CAS No.: 2287315-95-9
M. Wt: 184.142
InChI Key: IIWJBZIICSESKN-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethenyl)benzoic acid: is an organic compound with the molecular formula C9H6F2O2 It is characterized by the presence of a benzoic acid moiety substituted with a difluoroethenyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-Difluoroethenyl)benzoic acid typically involves the introduction of the difluoroethenyl group onto a benzoic acid derivative. One common method is the reaction of 3-bromobenzoic acid with difluoroethylene in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures to facilitate the coupling reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(2,2-Difluoroethenyl)benzoic acid can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of carboxylate derivatives.

    Reduction: The compound can be reduced under specific conditions to yield the corresponding alcohol or aldehyde derivatives.

    Substitution: The difluoroethenyl group can participate in substitution reactions, where one or both fluorine atoms are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products:

    Oxidation: Carboxylate derivatives.

    Reduction: Alcohol or aldehyde derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-(2,2-Difluoroethenyl)benzoic acid is used as a building block in organic synthesis

Biology: In biological research, this compound can be used to study the effects of difluoroethenyl groups on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways involving fluorinated compounds.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. The presence of the difluoroethenyl group can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and polymers. Its unique properties make it suitable for applications requiring high thermal and chemical stability.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethenyl)benzoic acid involves its interaction with specific molecular targets. The difluoroethenyl group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to proteins and enzymes. Additionally, the benzoic acid moiety can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-(2,2-Difluorovinyl)benzoic acid
  • 3-(2,2-Difluoroethyl)benzoic acid
  • 3-(2,2-Difluoropropenyl)benzoic acid

Comparison: 3-(2,2-Difluoroethenyl)benzoic acid is unique due to the presence of the difluoroethenyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and stability profiles. For instance, the difluoroethenyl group can enhance the compound’s resistance to metabolic degradation, making it more suitable for certain applications in medicinal chemistry.

Properties

IUPAC Name

3-(2,2-difluoroethenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O2/c10-8(11)5-6-2-1-3-7(4-6)9(12)13/h1-5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWJBZIICSESKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C=C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287315-95-9
Record name 3-(2,2-difluoroethenyl)benzoic acid
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